molecular formula C14H13FN2O3S B2369512 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1790199-81-3

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2369512
CAS RN: 1790199-81-3
M. Wt: 308.33
InChI Key: YLOIAGRDLUULGD-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as FABAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FABAC belongs to the class of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazolidine-2,4-dione derivatives, including those incorporating azetidinone structures, have shown promise in antimicrobial and antifungal applications. Some derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans, highlighting their potential in developing novel antimicrobial agents (Alhameed et al., 2019). Moreover, certain thiazolidine-2,4-dione derivatives have shown significant antibacterial activity, particularly against Gram-positive bacterial strains, indicating their potential utility in addressing bacterial infections resistant to conventional antibiotics (Trotsko et al., 2018).

Anticancer Applications

The compound and its derivatives have been explored for their anticancer properties. For instance, azetidinone and thiazolidinone analogues based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, revealing that certain derivatives exhibit remarkable activity against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines (Hussein et al., 2020). This suggests the potential of these derivatives as novel anticancer agents.

Antimalarial Applications

Research has also ventured into the antimalarial potential of thiazolidine-2,4-dione derivatives. Novel hybrid molecules combining quinazolin-2,4-dione analogs with azetidinone and thiazolidine scaffolds have been synthesized and analyzed for their binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase, a key enzyme in the Plasmodium falciparum lifecycle. This study identified compounds with high binding affinity, indicating a promising direction for developing new antimalarial treatments (Abdelmonsef et al., 2020).

Mechanism of Action

Target of Action

It is known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations due to the presence of sulfur, which enhances their pharmacological properties .

Mode of Action

Compounds containing the indole nucleus, which is a part of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This helps in developing new useful derivatives .

Biochemical Pathways

It is known that thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

It is known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, includes advantages of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery . This suggests that environmental factors may play a role in the synthesis and action of this compound.

properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOIAGRDLUULGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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